5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide
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Overview
Description
The compound 5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazolo, isoquinolin, and piperidin moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, followed by the introduction of functional groups through various organic reactions. Common synthetic routes may include:
Formation of the pyrazolo[4,3-c]pyridin core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the oxan-4-yl group: This can be achieved through nucleophilic substitution reactions.
Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.
Formation of the isoquinolin-3-yl moiety: This step may involve condensation reactions.
Attachment of the piperidin-4-yl group: This can be done through reductive amination or other suitable methods.
Final coupling: The pyridine-2-carboxamide group is introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl derivatives: These compounds share the pyrazolo[4,3-c]pyridin core and may have similar reactivity and applications.
Isoquinolin-3-yl derivatives: Compounds with the isoquinolin-3-yl moiety may exhibit similar biological activities.
Piperidin-4-yl derivatives: These compounds may have similar pharmacological properties.
Uniqueness
The uniqueness of 5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C46H47N9O6 |
---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H47N9O6/c1-27(56)53-18-13-40-37(26-53)43(51-55(40)32-14-19-61-20-15-32)35-4-2-3-28-22-39(48-24-36(28)35)29-5-8-38(47-23-29)44(58)49-31-11-16-52(17-12-31)33-6-7-34-30(21-33)25-54(46(34)60)41-9-10-42(57)50-45(41)59/h2-8,21-24,31-32,41H,9-20,25-26H2,1H3,(H,49,58)(H,50,57,59) |
InChI Key |
OGNHAQXAAGMVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O |
Origin of Product |
United States |
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